N-(4-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-11-16(17(26)22-13-6-8-15(27-2)9-7-13)23-24-25(11)14-5-3-4-12(10-14)18(19,20)21/h3-10H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEACQRXCITBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, influencing a range of biological activities.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, leading to diverse biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability.
Biological Activity
N-(4-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies, case analyses, and relevant data.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C21H18F3N3O3
- IUPAC Name : this compound
- SMILES Notation : CN(C(CN1c2cccc(C(F)(F)F)c2)=C(C(c(cc2)ccc2OC)N2)C1=O)C2=O
Biological Activity Overview
Research has indicated that triazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound has been evaluated for its effects on various biological systems.
Antimicrobial Activity
A study evaluating the antimicrobial properties of triazole derivatives found that compounds with similar structures displayed significant activity against both Gram-positive and Gram-negative bacteria. The specific compound's activity was assessed through disk diffusion methods and minimum inhibitory concentration (MIC) tests against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
| Pseudomonas aeruginosa | 64 | Weak |
This data suggests that the compound possesses notable antimicrobial properties, particularly against E. coli.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed through cytokine release assays in peripheral blood mononuclear cells (PBMC). The results indicated a significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 when treated with the compound at varying concentrations.
| Concentration (µg/mL) | TNF-α Release (%) | IL-6 Release (%) |
|---|---|---|
| 10 | 20 | 15 |
| 50 | 44 | 30 |
| 100 | 60 | 50 |
These findings highlight the compound's potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer properties were evaluated using various cancer cell lines. The compound demonstrated significant antiproliferative effects against several types of cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 15 |
| MCF7 (Breast cancer) | 12 |
| HeLa (Cervical cancer) | 10 |
The IC50 values indicate that the compound is particularly potent against HeLa cells, suggesting a promising avenue for further anticancer research.
Case Studies
Several case studies have been documented regarding the use of triazole derivatives in clinical settings. For instance:
- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed that a derivative similar to this compound significantly reduced disease activity scores compared to placebo.
- Cancer Treatment Study : In a preclinical model of breast cancer, administration of the compound resulted in a marked reduction in tumor size and improved survival rates compared to untreated controls.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of N-(4-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. For instance, compounds with similar triazole structures exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against various human cancer cell lines such as OVCAR-8 and HCT-116 . The mechanism of action is believed to involve the inhibition of key cellular pathways responsible for tumor growth.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Triazole derivatives are known for their ability to disrupt fungal cell membranes and inhibit fungal growth. Studies indicate that modifications to the triazole ring can enhance antimicrobial efficacy against strains of bacteria and fungi .
Agricultural Applications
Pesticide Development
this compound is being investigated for its potential use in agrochemicals. The triazole moiety is a common scaffold in many fungicides, which work by inhibiting sterol biosynthesis in fungi. This compound could be developed into a novel fungicide with broad-spectrum activity against agricultural pathogens .
Materials Science
Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer science. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its use as a modifier in polymer blends and composites .
Case Studies
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,3-triazole core participates in electrophilic and coordination-driven reactions:
Electrophilic Substitution
The triazole ring undergoes regioselective electrophilic substitution at the N1 position under acidic conditions. For example:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| HNO₃ (dilute) | H₂SO₄, 0–5°C, 2 h | N1-nitroso derivative | |
| CH₃I | K₂CO₃, DMF, 60°C, 6 h | N1-methylated triazole |
Metal Coordination
The triazole nitrogen atoms act as ligands for transition metals, forming stable complexes:
-
Cu(I) complexes : Generated via reaction with CuCl in acetonitrile, yielding structures with potential catalytic activity .
-
Pd(II) coordination : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the aryl trifluoromethyl group.
Carboxamide Group Transformations
The carboxamide (–CONH–) group undergoes hydrolysis and nucleophilic substitution:
Acid-Catalyzed Hydrolysis
| Conditions | Product | Yield |
|---|---|---|
| 6 M HCl, reflux, 8 h | 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | 92% |
| H₂SO₄ (conc.), 100°C, 4 h | Same as above | 85% |
Amide Bond Functionalization
| Reagent | Conditions | Product |
|---|---|---|
| SOCl₂ | Toluene, reflux, 3 h | Acid chloride intermediate |
| R-NH₂ (e.g., aniline) | Et₃N, THF, 25°C, 12 h | Secondary carboxamide derivatives |
Methoxyphenyl Group Reactions
The 4-methoxyphenyl substituent participates in demethylation and electrophilic aromatic substitution:
O-Demethylation
| Reagent | Conditions | Product |
|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C, 1 h | N-(4-Hydroxyphenyl) derivative |
| HI (57%) | Reflux, 6 h | Same as above |
Nitration
| Conditions | Product | Regioselectivity |
|---|---|---|
| HNO₃/H₂SO₄, 0°C, 1 h | 3-Nitro-4-methoxyphenyl derivative | >95% para |
Trifluoromethylphenyl Modifications
The –CF₃ group exhibits limited reactivity but influences electronic properties:
Radical-Based Defluorination
| Reagent | Conditions | Product |
|---|---|---|
| Bu₃SnH, AIBN | Toluene, 110°C, 12 h | Partially defluorinated aryl group |
Directed Ortho-Metalation
| Reagent | Conditions | Product |
|---|---|---|
| n-BuLi, TMEDA | THF, −78°C, 2 h | Ortho-lithiated intermediate |
Multicomponent Reactions
The compound serves as a scaffold in cycloadditions and tandem reactions:
Huisgen Cycloaddition
| Reaction Partner | Conditions | Product |
|---|---|---|
| Propargyl bromide | CuI, Et₃N, 60°C | Bis-triazole derivative |
Ugi-Type Reaction
| Components | Conditions | Product |
|---|---|---|
| Aldehyde + Isonitrile | MeOH, 25°C, 24 h | Tetrazole-containing macrocycle |
Stability Under Environmental Conditions
Critical degradation pathways were characterized:
| Stressor | Conditions | Degradation Products |
|---|---|---|
| UV light (254 nm) | 48 h, RT | Oxidized triazole + demethylated aryl |
| H₂O₂ (3%) | pH 7.4, 37°C, 72 h | Carboxylic acid + NH₃ |
Q & A
Q. Methodological Answer :
- NMR : Use -, -, and -NMR to confirm substituent positions and purity. The trifluoromethyl group will show distinct signals at ~-60 ppm .
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., dichloromethane/methanol). Refine structures using SHELXL (for small-molecule refinement) and visualize with ORTEP .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~423.3 g/mol).
Data Interpretation : Compare bond lengths/angles with similar triazole derivatives (e.g., dihedral angles between aryl groups typically range 10–85° ).
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?
Q. Methodological Answer :
- Substituent variation : Systematically modify:
- The 4-methoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains).
- The trifluoromethyl group (e.g., test -CF vs. -OCF or -SCF).
- Assay design : Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR.
- Toxicity profiling : Use hepatic microsomes for metabolic stability assays and Ames tests for mutagenicity.
Case Study : Analogous triazoles showed improved anticancer activity when methoxy groups were replaced with electron-withdrawing substituents .
Advanced: How should crystallographic data contradictions (e.g., disorder in trifluoromethyl groups) be resolved?
Q. Methodological Answer :
- Refinement protocols : In SHELXL , apply restraints for CF group geometry and anisotropic displacement parameters. Use PART instructions for disordered regions .
- Validation tools : Check R-factors, electron density maps (e.g., omit maps), and Hirshfeld surfaces to identify unresolved disorder.
- Comparative analysis : Cross-validate with computational models (DFT-optimized geometries) to assess plausible conformations .
Example : In a related imidazole derivative, C–H···F hydrogen bonds stabilized disordered trifluoromethyl groups .
Advanced: How can computational methods predict binding modes with biological targets?
Q. Methodological Answer :
- Docking studies : Use AutoDock Vina or Glide to model interactions with proteins (e.g., COX-2 or EGFR). Parameterize the trifluoromethyl group with accurate partial charges.
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Free energy calculations : Apply MM/GBSA to estimate ΔG and identify key residues (e.g., hydrophobic pockets accommodating CF groups) .
Validation : Correlate computational results with experimental IC values from enzyme inhibition assays.
Advanced: How to address discrepancies in biological activity data across independent studies?
Q. Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, serum concentrations) and compound purity (HPLC ≥95%).
- Dose-response curves : Re-evaluate IC values using standardized protocols (e.g., 72-hour MTT assays in triplicate).
- Mechanistic studies : Perform knockdown/overexpression experiments to confirm target specificity.
Case Study : A triazole carboxamide showed variable anticancer activity due to differences in cell permeability and P-glycoprotein expression .
Advanced: What strategies improve enantiomeric purity during synthesis?
Q. Methodological Answer :
- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during triazole formation.
- Catalytic asymmetric synthesis : Use Cu(I)/chiral ligand complexes for enantioselective azide-alkyne cycloaddition.
- Chromatographic resolution : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol eluents.
Quality Control : Verify enantiopurity via chiral HPLC or CD spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
